2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Catalog No.
S1520151
CAS No.
34374-88-4
M.F
C9H6O6
M. Wt
210.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

CAS Number

34374-88-4

Product Name

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

IUPAC Name

2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde

Molecular Formula

C9H6O6

Molecular Weight

210.14 g/mol

InChI

InChI=1S/C9H6O6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3,13-15H

InChI Key

KAPNIDMXEKQLMQ-UHFFFAOYSA-N

SMILES

C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O

Synonyms

1,3,5-Triformyl-2,4,6-trihydroxybenzene; 1,3,5-Triformylphloroglucinol;2,4,6-Triformylphloroglucinol; 2,4,6-Trihydroxy-1,3,5-benzenetricarboxaldehyde;

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O

The exact mass of the compound 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (CAS: 34374-88-4), commonly known as 1,3,5-triformylphloroglucinol (Tp), is a highly specialized C3-symmetric trialdehyde building block used predominantly in the synthesis of advanced porous materials. Unlike standard aromatic trialdehydes, Tp features three formyl groups positioned strictly ortho to three hydroxyl groups on a central benzene ring [1]. This specific structural arrangement is not merely a functionalization; it is the fundamental driver of its unique reactivity in reticular chemistry. When reacted with primary amines, the proximity of the hydroxyl and formyl groups forces the resulting imine linkages to undergo an irreversible enol-to-keto tautomerization [1]. This distinct chemical behavior makes Tp the premier choice for synthesizing ultra-stable covalent organic frameworks (COFs) and shape-persistent porous organic cages (POCs) designed for deployment in aggressive industrial environments.

Procurement teams often evaluate 1,3,5-benzenetricarboxaldehyde (BTA) as a lower-cost, in-class substitute for Tp. However, substituting BTA for Tp fundamentally alters the thermodynamic stability of the resulting end-product. BTA lacks the ortho-hydroxyl groups necessary to drive tautomerization, meaning its reaction with amines yields standard, reversible imine (C=N) bonds [1]. These standard imine networks are highly susceptible to nucleophilic attack and will rapidly hydrolyze and collapse when exposed to aqueous streams, strong acids, or bases. By contrast, Tp undergoes an irreversible enol-to-keto transition that transforms the vulnerable imine into a robust β-ketoenamine linkage [1]. If a buyer substitutes BTA for Tp in applications requiring chemical resilience—such as industrial wastewater filtration or acidic catalysis—the resulting material will fail catastrophically in the field.

Irreversible Tautomerization for Extreme Acid/Base Resistance

When reacting with primary amines, Tp undergoes an initial Schiff base condensation followed by an irreversible enol-to-keto tautomerization, forming β-ketoenamine linkages [1]. This locks the framework. For example, the resulting TpPa-1 and TpPa-2 COFs retain their crystallinity and high surface area (e.g., 535 m2/g) even after 7 days of continuous exposure to boiling water or 9N HCl[1]. In contrast, standard imine networks derived from 1,3,5-benzenetricarboxaldehyde (BTA) lack the ortho-hydroxyl groups required for tautomerization and undergo rapid hydrolytic cleavage under identical acidic or aqueous conditions [2].

Evidence DimensionFramework stability in 9N HCl and boiling water (7 days)
Target Compound DataTp-derived networks (TpPa-1/TpPa-2) exhibit >90% retention of BET surface area (512–535 m2/g) and full PXRD crystallinity retention.
Comparator Or BaselineBTA-derived imine networks (complete structural collapse and hydrolysis).
Quantified Difference100% survival vs. complete degradation in 9N HCl.
Conditions9N HCl, boiling water, 7 days exposure.

It allows buyers to procure a precursor that guarantees the survival of downstream porous materials in aggressive industrial wastewater, acidic catalysis, or harsh chemical separation environments.

Enantiopure[2+3] Cage Formation vs. [4+6] Aggregation

In the synthesis of chiral porous organic cages (POCs), the choice of the trialdehyde dictates the final geometry and stability. Reacting Tp with chiral diamines (e.g., (1R,2R)-1,2-diaminocyclohexane) exclusively yields shape-persistent, enantiopure [2+3] keto-enamine pseudocyclophanes[1]. The irreversible enol-keto tautomerization imparts high chemical stability and locks the cage conformation. Conversely, using the standard 1,3,5-triformylbenzene (BTA) yields larger, less stable[4+6] Schiff base cages that are susceptible to hydrolysis and lack shape-persistence in crystalline form without extensive multi-step post-synthetic reduction [1].

Evidence DimensionCage stoichiometry and hydrolytic shape-persistence
Target Compound DataTp yields exclusively [2+3] keto-enamine cages that are chemically stable and shape-persistent.
Comparator Or Baseline1,3,5-triformylbenzene yields [4+6] imine cages requiring post-synthetic reduction for stability.
Quantified DifferenceDirect shift from [4+6] reversible cages to[2+3] irreversible, stable cages in a one-pot synthesis.
ConditionsOne-pot condensation with chiral diamines (e.g., 1,2-diaminocyclohexane).

Streamlines the procurement and synthesis workflow for chiral sensors and separation matrices by eliminating the need for post-synthetic reduction steps to achieve stable cages.

Enhanced π-Electron Delocalization for Photocatalytic ROS Generation

The keto-enamine configuration induced by Tp significantly alters the electronic band structure of resulting porous networks compared to non-tautomerizable analogs. In hollow S-scheme heterojunctions (e.g., TiO2@TpPa), the rapid phototautomerization of the Tp-derived COF from enol to keto configuration enhances π-electron delocalization [1]. This promotes efficient singlet oxygen (1O2) generation and charge transfer, achieving an H2O2 production rate of 891 μmol/g/h in pure water [1]. Frameworks built from non-hydroxy analogs (such as BTA) or protected methoxy-analogs cannot undergo this tautomerization, resulting in poorer charge separation and drastically lower photocatalytic yields [1].

Evidence DimensionPhotocatalytic H2O2 production rate via enhanced π-delocalization
Target Compound DataTp-derived heterojunctions achieve up to 891 μmol/g/h H2O2 production.
Comparator Or BaselineNon-tautomerizable imine analogs (significantly lower ROS generation due to restricted π-delocalization).
Quantified DifferenceOrder-of-magnitude enhancement in ROS generation linked directly to the keto-enamine transition.
ConditionsPure water, simulated solar irradiation, hollow S-scheme heterojunctions.

Justifies the higher cost of Tp over standard trialdehydes for developers of advanced oxidation processes, solar-to-chemical conversion systems, and metal-free photocatalysts.

Industrial Wastewater Remediation & Acidic Catalysis

Because Tp-derived frameworks (such as TpPa-1) maintain >90% of their surface area and structural integrity in 9N HCl and boiling water, they are the ideal precursors for solid-phase extractants, adsorbents, and catalyst supports deployed in highly corrosive or aqueous industrial streams [1]. Standard imine frameworks fail in these environments.

One-Pot Synthesis of Chiral Separation Matrices

For manufacturers of chiral stationary phases or enantioselective sensors, Tp allows for the direct, one-pot synthesis of shape-persistent [2+3] porous organic cages [2]. This eliminates the need for the complex post-synthetic reduction steps required when using standard 1,3,5-triformylbenzene, streamlining production workflows.

Advanced Metal-Free Photocatalysis

In the development of solar-to-chemical conversion systems, Tp is prioritized over non-hydroxy analogs due to its ability to undergo rapid phototautomerization. This enhances π-electron delocalization and charge transfer, making it a superior building block for high-yield H2O2 production and reactive oxygen species (ROS) generation [3].

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

Explore Compound Types